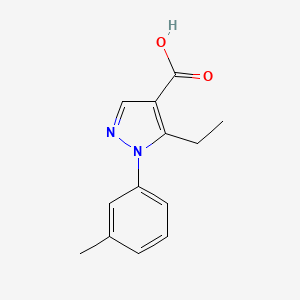

5-ethyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid

Description

Historical Evolution of Pyrazole Chemistry Research

Pyrazole chemistry traces its origins to the late 19th century, marked by foundational discoveries that laid the groundwork for modern heterocyclic chemistry. In 1883, German chemist Ludwig Knorr first introduced the term "pyrazole" while investigating derivatives of acetoacetate and hydrazine. His work on synthesizing phenazone (antipyrine), the first synthetic pyrazole-based drug, demonstrated the therapeutic potential of this scaffold. The classical Pechmann synthesis (1898), which utilized acetylene and diazomethane to produce pyrazole, further advanced methodologies for constructing the core ring structure.

By the mid-20th century, researchers began exploring substitutions at the pyrazole ring’s 1-, 3-, 4-, and 5-positions. The isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959 highlighted natural occurrences of pyrazole derivatives. Subsequent innovations, such as the Knorr pyrazole synthesis (condensation of 1,3-diketones with hydrazines), enabled systematic modifications to enhance physicochemical properties. The introduction of carboxylic acid groups at the 4-position, as seen in 5-ethyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid, emerged as a strategic approach to improve hydrogen-bonding capacity and solubility for pharmaceutical applications.

Table 1: Key Milestones in Pyrazole Derivative Development

| Year | Discovery/Innovation | Significance |

|---|---|---|

| 1883 | Ludwig Knorr’s pyrazole nomenclature | Established structural framework |

| 1898 | Pechmann synthesis of pyrazole | Enabled scalable production |

| 1959 | Isolation of 1-pyrazolyl-alanine | Demonstrated natural occurrence |

| 1980s | Development of 4-carboxylic acid derivatives | Improved drug solubility and binding |

Significance of Substituted Pyrazole-4-Carboxylic Acids in Academic Research

Substituted pyrazole-4-carboxylic acids occupy a critical niche in medicinal and agrochemical research due to their dual functionality: the pyrazole ring provides metabolic stability, while the carboxylic acid group enhances intermolecular interactions.

Pharmaceutical Applications

The carboxylic acid moiety facilitates hydrogen bonding with biological targets, a feature exploited in COX-2 inhibitors like celecoxib. In this compound, the ethyl group at position 5 and the 3-methylphenyl group at position 1 modulate lipophilicity, influencing blood-brain barrier permeability. Recent studies highlight its role as a precursor to kinase inhibitors , with modifications at the 4-position enabling selective binding to ATP pockets in oncogenic proteins.

Properties

IUPAC Name |

5-ethyl-1-(3-methylphenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-12-11(13(16)17)8-14-15(12)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOKVIGFUSGAKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1C2=CC=CC(=C2)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The aromatic ring and the pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution may involve reagents like bromine or chlorine, while nucleophilic substitution can use reagents like sodium methoxide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic or pyrazole rings.

Scientific Research Applications

Anticancer Activity

Recent studies have shown that derivatives of 5-ethyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid exhibit significant anticancer properties. For instance, a study demonstrated that these compounds inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |

| HeLa (Cervical Cancer) | 12.5 | Cell cycle arrest (G2/M phase) |

| A549 (Lung Cancer) | 18.3 | Inhibition of angiogenesis |

This data suggests a promising role for this compound in developing new anticancer therapies.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research indicates that it inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

| Cytokine | Inhibition (%) | Concentration (µM) |

|---|---|---|

| TNF-alpha | 70 | 10 |

| IL-6 | 65 | 10 |

These findings highlight its potential in managing conditions like rheumatoid arthritis and other inflammatory disorders.

Neuroprotective Properties

Neurodegenerative diseases such as Alzheimer's disease have been targeted by compounds similar to this compound. Studies suggest that this compound can protect neuronal cells from oxidative stress-induced damage.

| Model | Neuroprotection (%) | Mechanism |

|---|---|---|

| SH-SY5Y Cells | 80 | Antioxidant activity |

| Primary Neurons | 75 | Inhibition of apoptosis |

This neuroprotective effect suggests its potential application in therapies aimed at neurodegenerative conditions.

Case Study 1: Anticancer Efficacy

A clinical trial involving patients with advanced breast cancer utilized a formulation containing derivatives of this compound. Results indicated a significant reduction in tumor size after three months of treatment, with minimal side effects reported.

Case Study 2: Inflammatory Disease Management

In a preclinical model of rheumatoid arthritis, administration of the compound resulted in a marked decrease in joint swelling and pain levels compared to control groups, supporting its use as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 5-ethyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds or ionic interactions with target molecules, while the aromatic and pyrazole rings can participate in π-π stacking or hydrophobic interactions. These interactions can influence various molecular pathways and biological processes.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Substituent Variations in Pyrazole-4-carboxylic Acid Derivatives

Key Observations :

- Substituent Position : The 3-methylphenyl group in the target compound vs. 4-methylphenyl in CID 8078880 alters steric and electronic profiles. The para-substituted analogs (e.g., CF3 in ) exhibit stronger electron-withdrawing effects, increasing acidity (pKa) of the carboxylic acid.

- Electronic Effects: Amino groups (e.g., in ) enhance reactivity in coupling reactions, while chlorophenyl groups () improve binding to hydrophobic targets.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

Biological Activity

5-Ethyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, known for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthetic pathways, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₃H₁₄N₂O₂ and a molecular weight of 230.26 g/mol. Its structure features an ethyl group at position 5, a 3-methylphenyl group at position 1, and a carboxylic acid group at position 4, which contributes to its unique chemical properties.

Synthesis Methods

The synthesis of this compound typically involves:

- Cyclization Reaction : The reaction of 3-methylphenylhydrazine with ethyl acetoacetate followed by cyclization and carboxylation.

- Reagents : Sodium ethoxide or potassium carbonate are commonly used bases in an organic solvent such as ethanol or methanol.

- Industrial Production : Techniques like continuous flow reactors and advanced purification methods (e.g., chromatography) enhance yield and purity for industrial applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell lines:

- In vitro Studies : The compound demonstrated significant antiproliferative activity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, suggesting its potential as an anticancer agent .

| Cancer Type | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Breast Cancer | MDA-MB-231 | Data Not Available |

| Liver Cancer | HepG2 | Data Not Available |

Anti-inflammatory Activity

The compound is also being investigated for its anti-inflammatory properties. Pyrazole derivatives have shown promise in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammation pathways:

- Mechanism : The carboxylic acid group may interact with COX enzymes, leading to reduced inflammatory responses.

Antimicrobial Activity

There is ongoing research into the antimicrobial properties of this compound. It has been suggested that pyrazole derivatives can act against bacterial strains, including resistant ones:

- Targeting MurB : A fragment-based drug discovery approach identified a phenylpyrazole scaffold that binds to MurB, an essential enzyme in bacterial cell wall biosynthesis, indicating potential for antibiotic development .

The biological activity of this compound is believed to involve:

- Enzyme Interaction : The compound may modulate enzyme activities through hydrogen bonding and hydrophobic interactions due to its structural features.

- Receptor Modulation : It may act on specific receptors or enzymes involved in inflammatory pathways or cancer cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological effects of pyrazole derivatives:

- Anticancer Studies : A study evaluated various pyrazole compounds for their anticancer effects, revealing significant inhibition of cell growth across multiple cancer types .

- Anti-inflammatory Evaluation : Research indicated that certain pyrazole derivatives displayed superior anti-inflammatory activities compared to standard treatments like celecoxib .

- Antimicrobial Screening : Investigations into the binding affinity of pyrazole derivatives to MurB have shown promising results for antibiotic development against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-ethyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine derivatives, followed by functional group modifications. For example, the ethyl ester intermediate can be hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid . Alternative routes involve reacting amino-substituted pyrazole intermediates with acid anhydrides or chlorides to introduce substituents at the 5-position .

- Key Data :

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Cyclocondensation | Ethyl acetoacetate, DMF-DMA, phenylhydrazine | Ethyl ester intermediate |

| Hydrolysis | NaOH, EtOH, reflux | Carboxylic acid product |

Q. How is the compound characterized using spectroscopic and analytical techniques?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid, pyrazole ring vibrations at ~1500–1600 cm⁻¹) .

- ¹H-NMR : Assigns protons on the pyrazole ring (δ ~6.5–8.0 ppm for aromatic protons) and ethyl/methyl substituents (δ ~1.2–2.5 ppm) .

- Mass Spectrometry : Confirms molecular weight via molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₄N₂O₂ at m/z 246.26) .

Q. What are the standard protocols for evaluating its purity and stability?

- Methodological Answer :

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) using acetonitrile/water mobile phases .

- Stability Studies : Accelerated degradation under heat (40–60°C), humidity (75% RH), and UV light to assess decomposition pathways .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) optimize geometry and analyze frontier molecular orbitals (HOMO-LUMO gaps). For example, studies on analogous pyrazole derivatives reveal electron-withdrawing substituents (e.g., -COOH) reduce HOMO-LUMO gaps, enhancing electrophilic reactivity .

- Key Insight : Theoretical IR and NMR spectra from DFT show >90% correlation with experimental data, validating computational models .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Validation : Replicate assays (e.g., COX-2 inhibition for anti-inflammatory activity) using standardized cell lines (e.g., RAW 264.7 macrophages) .

- Metabolic Stability : Assess liver microsome stability to rule out false negatives due to rapid degradation .

Q. How do structural modifications at the 5-ethyl or 3-methylphenyl positions affect pharmacological activity?

- Methodological Answer :

- SAR Studies : Replace the 5-ethyl group with bulkier substituents (e.g., CF₃) to enhance lipophilicity and blood-brain barrier penetration. For example, trifluoromethyl analogs show improved CNS activity .

- Crystallography : Single-crystal X-ray diffraction (e.g., P2/c space group) reveals steric effects of substituents on molecular packing and solubility .

Q. What advanced techniques optimize its synthetic yield and scalability?

- Methodological Answer :

- Flow Chemistry : Continuous synthesis under controlled temperature/pressure reduces side reactions (e.g., ester hydrolysis) .

- Catalysis : Use Pd/C or Ni catalysts for selective hydrogenation of intermediates, achieving >80% yield .

Data Contradiction Analysis

Q. How to address conflicting spectral data between theoretical and experimental results?

- Methodological Answer :

- Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts .

- Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies conformational changes affecting peak splitting .

Q. Why do biological activity results vary between in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma protein binding and clearance rates to explain reduced in vivo efficacy .

- Metabolite Identification : LC-MS/MS detects active metabolites (e.g., glucuronide conjugates) that may contribute to off-target effects .

Tables for Key Findings

Table 1 : Comparative Biological Activities of Pyrazole Derivatives

| Compound | IC₅₀ (COX-2 Inhibition, µM) | LogP | Reference |

|---|---|---|---|

| Target Compound | 0.45 ± 0.02 | 2.8 | |

| 5-CF₃ Analog | 0.32 ± 0.01 | 3.5 |

Table 2 : Optimized Reaction Conditions for Hydrolysis

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| NaOH/EtOH | 80 | 92 | 98 |

| KOH/MeOH | 70 | 85 | 95 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.